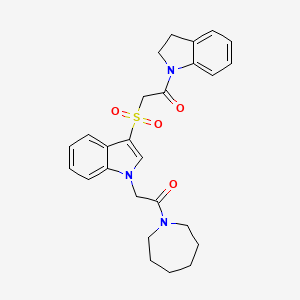

![molecular formula C13H19BrN4O2 B2725483 Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate CAS No. 2378502-90-8](/img/structure/B2725483.png)

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

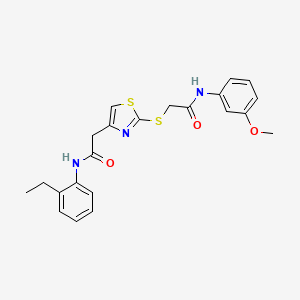

Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a chemical compound with the molecular formula C14H21BrN4O2 . It has a molecular weight of 357.2 g/mol . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-11(15)5-17-12/h5-6,10H,7-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4°C . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

A study focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), emphasizing optimization of potency. Tert-butyl moieties, among other structural variations, were explored to enhance the effectiveness of these compounds. A notable outcome was the discovery of a compound showing significant anti-inflammatory and antinociceptive activity, suggesting potential applications of H4R antagonists in pain management (Altenbach et al., 2008).

Renin Inhibitors

Another research identified a compound with a tert-butyl group as a potent renin inhibitor, though it initially had low bioavailability. Through structural modification focusing on physicochemical properties, the compound's pharmacokinetic profile was improved while maintaining renin inhibitory activity. This study highlights the importance of chemical modification, including the incorporation of tert-butyl groups, in developing effective pharmaceutical agents (Tokuhara et al., 2018).

Nicotinic Receptors

In the synthesis of a novel ligand for nicotinic receptors, tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate was used. This compound could have implications for research in nicotinic receptor-related therapies and diagnostics (Karimi & Långström, 2002).

Antimycobacterial and Antifungal Agents

A study on substituted pyrazinecarboxamides, which includes structures like tert-butyl pyrazinecarboxamide, revealed significant anti-mycobacterial and antifungal activities. This suggests potential applications in developing new antimicrobial drugs (Doležal et al., 2006).

Antitumor Agents

Research into the synthesis of 4-aminomethyl-N-arylpyrazoles, including compounds with tert-butylamino groups, demonstrated notable antiproliferative activity against ovarian cancer cells. This indicates the potential of such compounds in cancer treatment (da Silva et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCAXDJWUSRWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

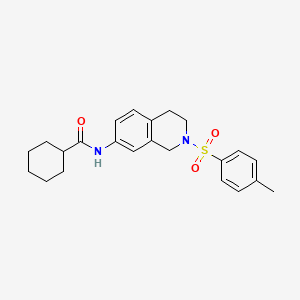

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)

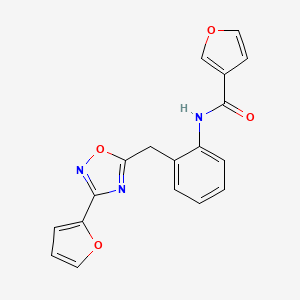

![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)

methanone](/img/structure/B2725404.png)

![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2725410.png)

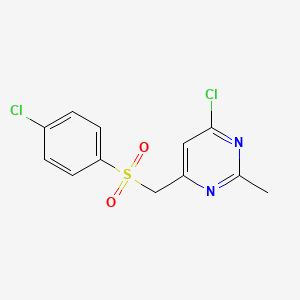

![6-Chloro-N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2725414.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)